molecular formula C8H17NO2 B13271884 2-(5,5-Dimethylmorpholin-3-YL)ethan-1-OL

2-(5,5-Dimethylmorpholin-3-YL)ethan-1-OL

Cat. No.: B13271884
M. Wt: 159.23 g/mol
InChI Key: PBJAIXJGAOHMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,5-Dimethylmorpholin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of a morpholine ring substituted with two methyl groups at the 5-position and an ethanol group at the 3-position. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethylmorpholin-3-yl)ethan-1-ol typically involves the reaction of morpholine derivatives with appropriate alkylating agents. One common method includes the alkylation of 5,5-dimethylmorpholine with ethylene oxide under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethylmorpholin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5,5-Dimethylmorpholin-3-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethylmorpholin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,5-Dimethylmorpholin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the morpholine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(5,5-dimethylmorpholin-3-yl)ethanol

InChI

InChI=1S/C8H17NO2/c1-8(2)6-11-5-7(9-8)3-4-10/h7,9-10H,3-6H2,1-2H3

InChI Key

PBJAIXJGAOHMEW-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC(N1)CCO)C

Origin of Product

United States

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